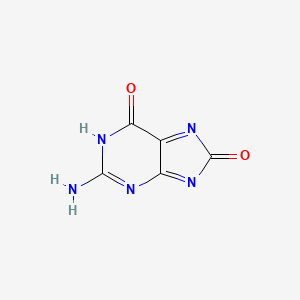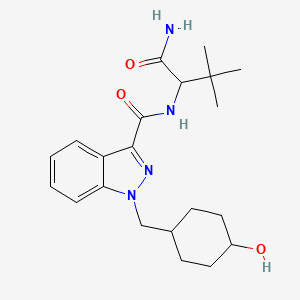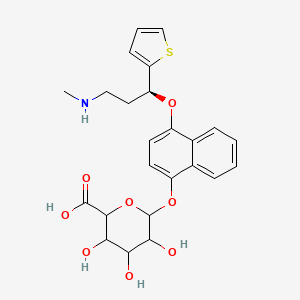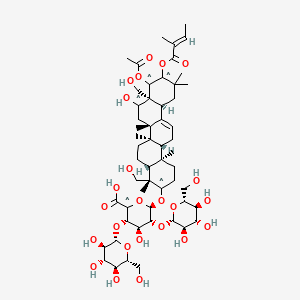
Ethynyl Estradiol 17-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynyl Estradiol 17-beta-D-Glucuronide is a metabolite of Ethynyl Estradiol, a synthetic estrogen commonly used in contraceptives. This compound is significant in the biomedical field for research purposes, particularly in understanding the metabolism, distribution, and excretion of Ethynyl Estradiol .
Preparation Methods
Ethynyl Estradiol 17-beta-D-Glucuronide is synthesized through glucuronidation, a process where glucuronic acid is attached to Ethynyl Estradiol. This reaction typically occurs in the liver, facilitated by the enzyme UDP-glucuronyltransferase . The compound can be prepared in the laboratory by reacting Ethynyl Estradiol with glucuronic acid in the presence of this enzyme under controlled conditions .
Chemical Reactions Analysis
Ethynyl Estradiol 17-beta-D-Glucuronide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Ethynyl Estradiol 17-beta-D-Glucuronide is used extensively in scientific research:
Chemistry: It helps in studying the metabolic pathways of synthetic estrogens.
Biology: It is used to understand the biological effects of estrogen metabolites.
Medicine: It aids in the development of contraceptives and hormone replacement therapies.
Mechanism of Action
Ethynyl Estradiol 17-beta-D-Glucuronide exerts its effects by interacting with estrogen receptors in the body. It binds to these receptors, initiating a cascade of molecular events that lead to the modulation of gene expression. This compound is also a high-affinity substrate for organic anion transporting polypeptides, which play a crucial role in its transport and excretion .
Comparison with Similar Compounds
Ethynyl Estradiol 17-beta-D-Glucuronide is unique compared to other estrogen metabolites due to its specific glucuronide conjugation. Similar compounds include:
Estradiol 17-beta-D-Glucuronide: Another glucuronide conjugate of estradiol, but without the ethynyl group.
Estradiol 3-Glucuronide: A positional isomer of Estradiol 17-beta-D-Glucuronide, differing in the position of the glucuronide group
This compound stands out due to its role in contraceptive research and its unique metabolic pathway.
Properties
Molecular Formula |
C26H32O8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[[(8R,9S,13S,14S,17S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26-/m1/s1 |
InChI Key |
SQQXJBRONRGLRT-APVVUOJSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
![Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12351492.png)


![Cyclohexylazanium;[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate](/img/structure/B12351513.png)


![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)






